molecular formula C15H13Cl2NO2S B15105340 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene

2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene

Cat. No.: B15105340
M. Wt: 342.2 g/mol
InChI Key: QQHFOSQOPGJPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with two chlorine atoms, an indolinylsulfonyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene typically involves multiple steps. One common approach is to start with a benzene derivative, such as 2,4-dichlorotoluene, and introduce the indolinylsulfonyl group through a sulfonylation reaction. This can be achieved using reagents like indoline and sulfonyl chloride under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The indolinylsulfonyl group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2,4-Dichloro-1-(phenylsulfonyl)-3-methylbenzene
  • 2,4-Dichloro-1-(indolinylsulfonyl)-benzene
  • 2,4-Dichloro-1-(indolinylsulfonyl)-4-methylbenzene

Uniqueness: 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the indolinylsulfonyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13Cl2NO2S

Molecular Weight

342.2 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C15H13Cl2NO2S/c1-10-12(16)6-7-14(15(10)17)21(19,20)18-9-8-11-4-2-3-5-13(11)18/h2-7H,8-9H2,1H3

InChI Key

QQHFOSQOPGJPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.